molecular formula C21H15Cl2N3O2 B2752797 1-(3-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923258-54-2

1-(3-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2752797
CAS RN: 923258-54-2
M. Wt: 412.27
InChI Key: FKDRQRVJDWHOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound has been extensively studied for its potential use in scientific research applications.

Scientific Research Applications

Synthesis and Chemical Properties

A straightforward synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has been developed, starting from 2-chloropyridine-3-carboxylic acid. This method involves esterification, nucleophilic aromatic substitution, amide formation in one step, and ring closure, allowing the synthesis with two identical or different groups attached to nitrogen. The structural diversity of these compounds has resulted in a significant variation in biopharmaceutical properties, including solubility, permeability, and predicted human in vivo intrinsic clearance values (M. Jatczak et al., 2014).

Biomedical Applications

These compounds have been explored for various biomedical applications, including their role as antithrombotic compounds with favorable cerebral and peripheral effects. The synthesis of new antithrombotic compounds has been achieved through methods yielding good yields and demonstrating the potential for therapeutic applications (H. Furrer et al., 1994).

Antimicrobial and Anti-inflammatory Activities

A group of pyrimidine derivatives of indane-1,3-dione were synthesized aiming at the synthesis of new compounds acting as analgesic, anti-inflammatory, and antimicrobial activity in a single component. These compounds have shown potential in acting as analgesic, anti-inflammatory, and antimicrobial agents, indicating their broad spectrum of biological activities (D. Giles et al., 2011).

Urease Inhibition

The synthesis and characterization of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives have been investigated for their in vitro urease inhibition activity. This highlights their potential use in developing treatments for conditions related to urease activity (A. Rauf et al., 2010).

Photophysical Properties and pH-Sensing Application

Pyrimidine-phthalimide derivatives have been synthesized and characterized, demonstrating solid-state fluorescence emission due to twisted geometries and positive solvatochromism. These compounds have potential applications as colorimetric pH sensors and logic gates, indicating their utility in developing novel sensing technologies (Han Yan et al., 2017).

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2/c22-16-8-6-14(7-9-16)12-26-20(27)19-18(5-2-10-24-19)25(21(26)28)13-15-3-1-4-17(23)11-15/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDRQRVJDWHOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

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